molecular formula C22H20FN3O2 B2662926 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile CAS No. 1210722-83-0

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile

Cat. No.: B2662926
CAS No.: 1210722-83-0
M. Wt: 377.419
InChI Key: QGZJKARBLYZNIY-UHFFFAOYSA-N
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Description

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, a cyclopropanecarbonyl group, a piperazine ring, and a benzonitrile moiety. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorophenylcyclopropanecarbonyl chloride with piperazine to form an intermediate, which is then reacted with benzonitrile under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, cyclopropanecarbonyl moiety, and piperazine ring makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

3-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-18-6-4-16(5-7-18)19-13-20(19)22(28)26-10-8-25(9-11-26)21(27)17-3-1-2-15(12-17)14-24/h1-7,12,19-20H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZJKARBLYZNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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